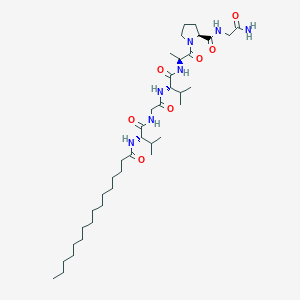
palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final step involves the cleavage of the peptide from the resin and the removal of protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its application in cosmetic products .
化学反応の分析
Types of Reactions: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 primarily undergoes hydrolysis and enzymatic degradation in biological systems. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed from the synthesis is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
科学的研究の応用
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this peptide is used as a model compound to study peptide synthesis and peptide-based drug design. Its stability and well-defined structure make it an ideal candidate for various analytical techniques .
Biology: In biology, this compound is used to study cell signaling and extracellular matrix interactions. It has been shown to stimulate fibroblast activity, leading to increased collagen and elastin production .
Medicine: In medicine, this peptide is explored for its potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote collagen synthesis makes it a promising candidate for treating skin injuries and improving skin elasticity .
Industry: In the cosmetic industry, this compound is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin firmness and reduce the appearance of wrinkles .
作用機序
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 exerts its effects by mimicking the activity of natural peptides involved in skin repair and regeneration. It binds to specific receptors on fibroblasts, stimulating the production of collagen, elastin, and other extracellular matrix components. This leads to improved skin elasticity, firmness, and overall appearance .
類似化合物との比較
Similar Compounds:
- Palmitoyl pentapeptide-4
- Palmitoyl tripeptide-38
- Acetyl hexapeptide-8
Uniqueness: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is unique due to its specific amino acid sequence, which closely resembles the natural peptides found in the skin. This allows it to effectively stimulate collagen and elastin production, making it highly effective in anti-aging applications .
特性
CAS番号 |
478798-23-1 |
|---|---|
分子式 |
C38H69N7O7 |
分子量 |
736.0 g/mol |
IUPAC名 |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1 |
InChIキー |
RJUKYQOYTCDLNN-DTBJPNGVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
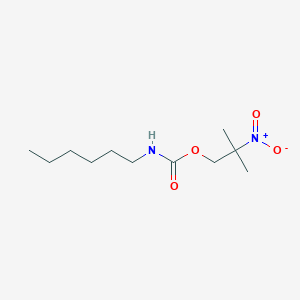
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
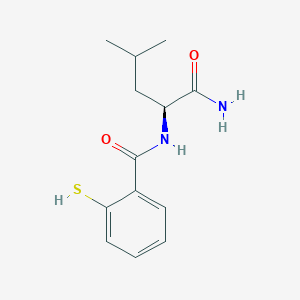
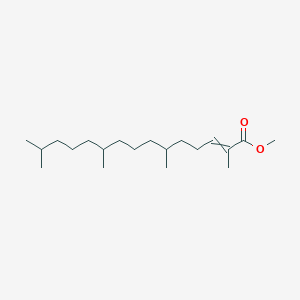
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
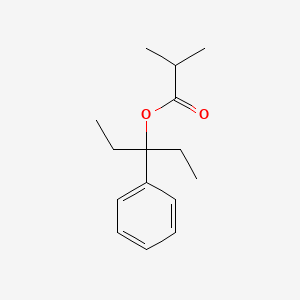
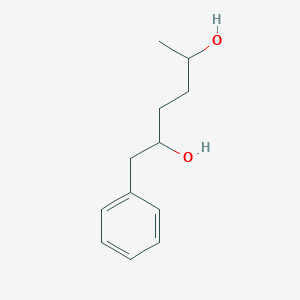

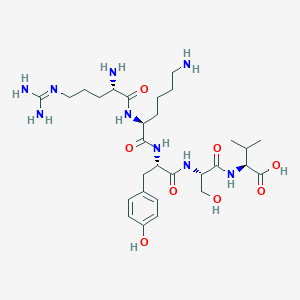
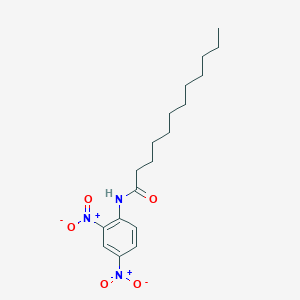
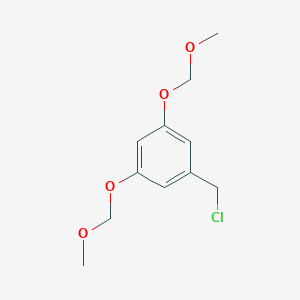
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
